
Naronapride metabolite M3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naronapride metabolite M3 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic pathways involving hydrolysis and oxidation, contributing to the pharmacokinetic profile of naronapride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naronapride metabolite M3 involves the hydrolysis of naronapride to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500). This compound undergoes further metabolic transformations, including N-glucuronidation on the phenyl ring or side-chain oxidation .
Industrial Production Methods
Industrial production of this compound is typically achieved through controlled enzymatic reactions that mimic the metabolic processes in the human body. These methods ensure the efficient and scalable production of the metabolite for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Naronapride metabolite M3 undergoes several types of chemical reactions, including:
Hydrolysis: The initial hydrolysis of naronapride to ATI-7500.
Common Reagents and Conditions
The common reagents used in these reactions include enzymes such as carboxylesterases and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation processes .
Major Products Formed
The major products formed from these reactions are ATI-7500, ATI-7400, and ATI-7100, each representing different stages of the metabolic pathway .
Applications De Recherche Scientifique
Naronapride metabolite M3 has several scientific research applications:
Mécanisme D'action
Naronapride metabolite M3 exerts its effects by interacting with serotonin 5-HT4 receptors, promoting gastrointestinal motility. The molecular targets include the 5-HT4 receptors on the luminal surface of the intestinal wall, which are activated to enhance peristalsis and gastric emptying .
Comparaison Avec Des Composés Similaires
Similar Compounds
ATI-7500: Another metabolite of naronapride, formed through hydrolysis.
ATI-7400: Formed through the oxidation of ATI-7500.
ATI-7100: Formed through further oxidation of ATI-7400.
Uniqueness
Naronapride metabolite M3 is unique due to its specific metabolic pathway and its role in the pharmacokinetics of naronapride. Its formation and subsequent reactions provide insights into the drug’s metabolism and potential therapeutic effects .
Propriétés
Numéro CAS |
1000027-42-8 |
|---|---|
Formule moléculaire |
C16H22ClN3O5 |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
2-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H22ClN3O5/c1-24-13-6-11(18)10(17)5-9(13)16(23)19-12-3-4-20(8-15(21)22)7-14(12)25-2/h5-6,12,14H,3-4,7-8,18H2,1-2H3,(H,19,23)(H,21,22)/t12-,14+/m1/s1 |
Clé InChI |
IMSPRMSINRRSAA-OCCSQVGLSA-N |
SMILES isomérique |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |
SMILES canonique |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



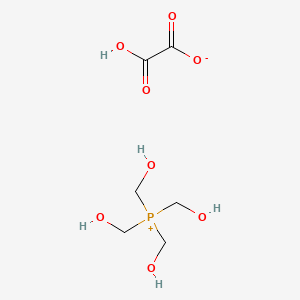
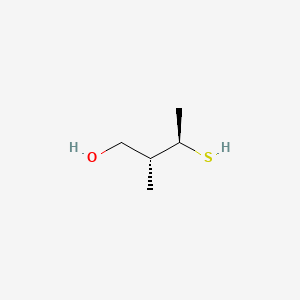
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
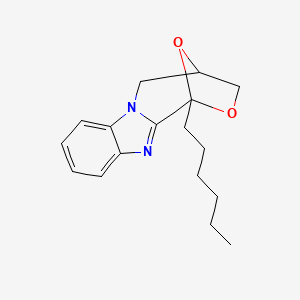

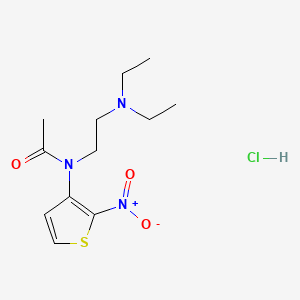
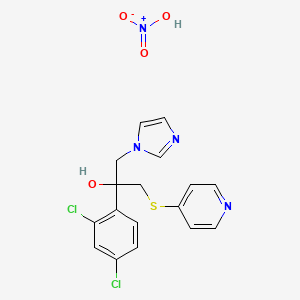
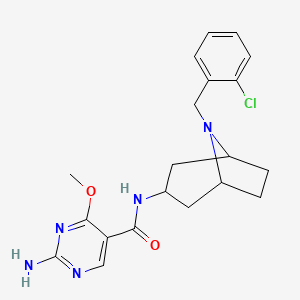

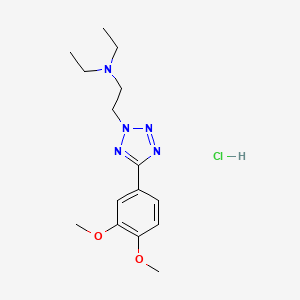

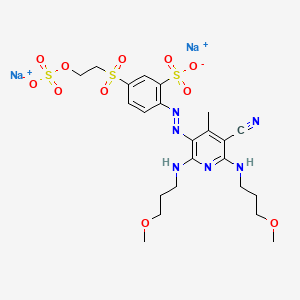
![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)
